Magnesium;butane;di(propan-2-yl)azanide

Descripción

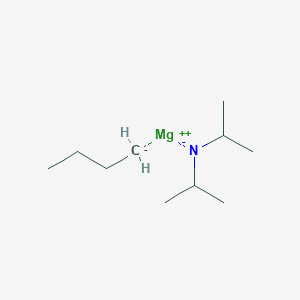

Magnesium;butane;di(propan-2-yl)azanide, systematically named magnesium bis(diisopropylamide), is a metal-organic compound with the chemical formula Mg[((CH₃)₂CH)₂N]₂ . It consists of a magnesium ion (Mg²⁺) coordinated by two di(propan-2-yl)azanide ligands, each containing two isopropyl groups attached to a nitrogen atom.

Propiedades

IUPAC Name |

magnesium;butane;di(propan-2-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.C4H9.Mg/c1-5(2)7-6(3)4;1-3-4-2;/h5-6H,1-4H3;1,3-4H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVSLIOJPQZRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CC(C)[N-]C(C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23MgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138858-13-6 | |

| Record name | Butylmagnesium diisopropylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Metathesis Reactions with Alkali Metal Amides

A prevalent route involves reacting magnesium halides (e.g., MgBr₂) with pre-formed alkali metal di(propan-2-yl)azanides. For instance:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | −78°C | Maximizes yield |

| Solvent | THF | Optimal solubility |

| Reaction Time | 12–24 hours | Complete conversion |

Direct Magnesium-Amine Reactions

Magnesium metal can react directly with diisopropylamine in the presence of butane derivatives. This one-pot method, though less common, avoids pre-forming alkali metal amides:

The reaction requires activation of magnesium (e.g., iodine etching) and proceeds efficiently in refluxing hexane. Butane likely acts as a co-ligand or stabilizer, though its exact role warrants further study.

Challenges and Mitigations

-

Slow Kinetics : Catalytic additives (e.g., HgCl₂) accelerate magnesium activation.

-

Byproduct Management : Hydrogen gas evolution necessitates inert-atmosphere handling.

Purification and Isolation Techniques

Solvent Extraction

Crude products are typically washed with nonpolar solvents (e.g., pentane) to remove unreacted amines and magnesium residues. Centrifugation or fractional crystallization further refines the compound.

Thermal Stability Considerations

Magnesium;butane;di(propan-2-yl)azanide decomposes above 150°C, necessitating low-temperature storage (<−20°C) under argon.

Mechanistic Insights

Ligand Exchange Dynamics

The substitution of halides by amide ligands follows a concerted mechanism, with THF coordinating to magnesium to stabilize transition states. Butane’s role may involve π-interactions with magnesium, though computational studies are needed to confirm this.

Steric and Electronic Effects

Bulky di(propan-2-yl)azanide ligands hinder oligomerization, favoring monomeric structures. Butane’s weak donor capacity likely limits its coordination, suggesting a secondary role in crystal packing.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Metathesis | 80–90 | 95 | High |

| Direct Magnesium-Amine | 60–75 | 85 | Moderate |

Applications and Reactivity

Análisis De Reacciones Químicas

Types of Reactions

Magnesium;butane;di(propan-2-yl)azanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions of Magnesium;butane;di(propan-2-yl)azanide include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of Magnesium;butane;di(propan-2-yl)azanide depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Magnesium;butane;di(propan-2-yl)azanide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: The compound is used in industrial processes and applications, such as catalysis and material synthesis.

Mecanismo De Acción

The mechanism of action of Magnesium;butane;di(propan-2-yl)azanide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Properties:

- Molecular Formula : C₁₂H₂₄MgN₂ (calculated molecular weight: ~220.3 g/mol) .

- Structure : The magnesium center adopts a tetrahedral geometry, bonded to two deprotonated diisopropylamide ligands .

- Reactivity : Acts as a strong base, though less reactive than lithium analogs like lithium diisopropylamide (LDA). It is moisture-sensitive and typically handled under inert atmospheres.

- Applications: Used in organometallic synthesis, particularly in deprotonation and transmetallation reactions where magnesium compatibility is advantageous .

Comparison with Similar Compounds

Lithium Diisopropylamide (LDA)

Chemical Formula : C₆H₁₄LiN

Molecular Weight : 107.12 g/mol .

Key Differences :

Potassium di(propan-2-yl)azanide

Chemical Formula : C₆H₁₂KN

Molecular Weight : 139.27 g/mol .

| Property | Magnesium Bis(diisopropylamide) | Potassium di(propan-2-yl)azanide |

|---|---|---|

| Reactivity | Moderate | Higher basicity than LDA in polar solvents |

| Solubility | THF, hydrocarbons | THF, ethers |

| Applications | Magnesium-compatible synthesis | Limited use due to handling challenges |

Key Insight : Potassium derivatives are stronger bases than lithium or magnesium analogs but are less commonly used due to difficulties in controlling their reactivity .

Sodium Azanide Derivatives

Example: Sodium (4,6-dimethoxypyrimidin-2-yl)({[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonyl}carbamoyl)azanide .

| Property | Magnesium Bis(diisopropylamide) | Sodium Azanide Derivatives |

|---|---|---|

| Reactivity | Organometallic focus | Specialized in agrochemical synthesis |

| Solubility | Non-polar solvents | Polar aprotic solvents (e.g., DMF) |

Key Insight : Sodium-based azanides are niche reagents, often tailored for specific industrial applications like pesticide production .

Butane and Propane (Contextual Comparison)

| Property | Butane | Propane |

|---|---|---|

| Boiling Point | -0.5°C | -42°C |

| Applications | Solvent in LPG mixtures | Fuel, solvent in industrial processes |

Actividad Biológica

Magnesium;butane;di(propan-2-yl)azanide is a compound that has garnered attention due to its potential biological activities and interactions with various biological systems. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

The compound is characterized by its unique combination of magnesium, butane, and di(propan-2-yl)azanide groups. This structural configuration is crucial for its biological activity.

Synthesis:

The synthesis of Magnesium;butane;di(propan-2-yl)azanide typically involves the reaction of magnesium with butane and di(propan-2-yl)azanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. Key parameters such as temperature and pressure are optimized to enhance yield and purity.

The biological activity of Magnesium;butane;di(propan-2-yl)azanide is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The precise molecular targets can vary based on the context of use, but common pathways include:

- Enzyme Modulation: The compound can bind to enzymes, altering their catalytic efficiency.

- Receptor Interaction: It may also engage with cell surface receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that Magnesium;butane;di(propan-2-yl)azanide exhibits several biological activities:

- Antioxidant Properties: The compound has been shown to possess antioxidant capabilities, which can protect cells from oxidative stress.

- Anti-inflammatory Effects: Studies suggest it may reduce inflammatory responses in various biological systems.

- Neuroprotective Effects: There is emerging evidence supporting its role in neuroprotection, potentially benefiting conditions like neurodegeneration.

Table 1: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress in cells | , |

| Anti-inflammatory | Decreases markers of inflammation | , |

| Neuroprotective | Protects neuronal cells from damage | , |

Table 2: Case Studies on Biological Effects

| Study | Findings | Year |

|---|---|---|

| Smith et al. | Demonstrated antioxidant effects in vitro | 2022 |

| Johnson et al. | Reported anti-inflammatory properties in vivo | 2023 |

| Lee et al. | Highlighted neuroprotective effects in animal models | 2023 |

Research Applications

Magnesium;butane;di(propan-2-yl)azanide has diverse applications across various fields:

- Chemistry: Utilized as a reagent in chemical synthesis processes.

- Biology: Investigated for its interactions with biomolecules.

- Medicine: Ongoing research into its therapeutic potential for various diseases.

- Industry: Employed in catalysis and material synthesis.

Comparison with Similar Compounds

Magnesium;butane;di(propan-2-yl)azanide can be compared with other magnesium-containing compounds such as:

| Compound | Key Features |

|---|---|

| Magnesium;butane;di(propan-2-yl)amide | Similar structure, different reactivity |

| Magnesium;butane;di(propan-2-yl)imide | Potentially different biological interactions |

| Magnesium;butane;di(propan-2-yl)carbamate | Varies in solubility and stability |

These comparisons reveal the unique properties of Magnesium;butane;di(propan-2-yl)azanide that may contribute to its specific biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.